molecular formula C17H17NO B4430539 2-(4-biphenylyl)-N-cyclopropylacetamide

2-(4-biphenylyl)-N-cyclopropylacetamide

Cat. No. B4430539
M. Wt: 251.32 g/mol
InChI Key: ZAJNZNSBPODDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-biphenylyl)-N-cyclopropylacetamide” is a complex organic compound. It contains a biphenyl group, which consists of two benzene rings connected by a single bond . The compound also has an acetamide group, which is a functional group consisting of an acyl group (RCO-) bonded to nitrogen .


Chemical Reactions Analysis

Isocyanates, which are similar to the cyclopropylacetamide group in the compound, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, compounds containing the 1,3,4-oxadiazole unit are used in medicinal chemistry for their broad spectrum of pharmacological activities .

Future Directions

The future directions for “2-(4-biphenylyl)-N-cyclopropylacetamide” would depend on its intended use. For instance, oxadiazole derivatives have been a focus of attention in medical chemistry because of their wide range of biological activities .

properties

IUPAC Name

N-cyclopropyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(18-16-10-11-16)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNZNSBPODDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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